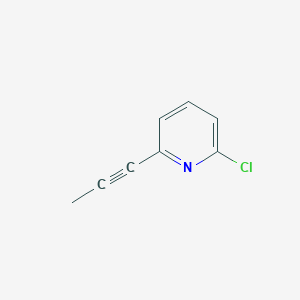

2-Chloro-6-(prop-1-YN-1-YL)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloro-6-prop-1-ynylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,1H3 |

InChI Key |

POWVHWTUIQIPHU-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=NC(=CC=C1)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 6 Prop 1 Yn 1 Yl Pyridine and Its Analogs

Reaction Pathways of the Propynyl (B12738560) Moiety

The propynyl group in 2-Chloro-6-(prop-1-yn-1-yl)pyridine serves as a linchpin for a variety of chemical transformations. Its reactivity is exploited in cyclization reactions to form fused ring systems, in cycloadditions to introduce triazole moieties, and in cross-coupling reactions to build larger molecular frameworks.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of 2-alkynylpyridines are powerful methods for the synthesis of indolizine (B1195054) and other nitrogen-containing heterocyclic systems. These transformations can be promoted by transition metals or mediated by acids, each following distinct mechanistic pathways.

A variety of transition metals, including copper, silver, palladium, platinum, and gold, have been shown to catalyze the intramolecular cyclization of 2-alkynylpyridine derivatives. nih.govrsc.orgnih.gov These metals activate the alkyne functionality towards nucleophilic attack by the pyridine (B92270) nitrogen, initiating the cyclization cascade.

For instance, palladium-catalyzed cyclizations of 2-chloro-N-(2-vinyl)aniline, an analog of the title compound, can be selectively directed to form different heterocyclic products, such as carbazoles, indoles, dibenzazepines, and acridines, by judicious choice of ligand. nih.govmit.eduhuji.ac.ilnih.gov The proposed mechanism for these transformations often begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride bond. Subsequent intramolecular carbopalladation or C-H activation leads to the formation of different palladacycle intermediates, which then undergo reductive elimination to yield the final heterocyclic product. nih.govmit.edu

Silver-catalyzed cyclizations of 2-pyridyl alkynyl carbinols with isocyanides have been reported to produce highly functionalized indolizines and 2,4-disubstituted pyrroles in good to excellent yields. nih.gov The reaction proceeds through a silver-acetylide intermediate, which then undergoes cyclization and subsequent reaction with the isocyanide.

The choice of the transition metal and the ligands attached to it can significantly influence the reaction pathway and the final product distribution, highlighting the importance of mechanistic understanding in achieving synthetic control.

Acid-mediated cyclizations provide a metal-free alternative for the synthesis of fused heterocyclic systems from 2-alkynylpyridine precursors. Strong acids, such as triflic acid (TfOH), can protonate the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the pyridine nitrogen. This initial cyclization can be followed by further rearrangements or cascade reactions to yield complex molecular architectures.

For example, a TfOH-promoted, metal-free protocol has been developed for the synthesis of spiro-furan quinazolinones from alkynol urea (B33335) derivatives, which involves an alkynyl Prins cyclization. rsc.org While not directly involving this compound, this example illustrates the general principle of acid-mediated cyclization of alkyne-containing systems.

The stereochemical outcome of cyclization reactions is a critical aspect, particularly in the synthesis of chiral molecules. In transition metal-catalyzed cyclizations, the stereochemistry can often be controlled by the use of chiral ligands. For example, chiral Rh(II) catalysts have been used for the stereoselective (5+3) cyclization of pyridinium (B92312) 1,4-zwitterions with enol diazoacetates. nih.gov

In the context of palladium-catalyzed cyclizations of 2-chloro-N-(2-vinyl)aniline, the selectivity for different heterocyclic products (carbazoles, indoles, dibenzazepines, and acridines) is uniquely controlled by the choice of ligand. nih.govmit.eduhuji.ac.il This highlights the profound effect of the ligand sphere around the metal center in directing the reaction pathway and, consequently, the selectivity of the cyclization.

Furthermore, in acid-mediated cyclizations, such as the synthesis of spiro-furan quinazolinones, high levels of E-selectivity have been observed. rsc.org The stereoselectivity in these reactions is often dictated by the inherent geometric constraints of the transition state.

Mechanisms of Click Chemistry Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.orgsigmaaldrich.comsigmaaldrich.commdpi.com This reaction is particularly relevant for the functionalization of this compound, allowing for the introduction of a triazole ring, a valuable pharmacophore, onto the pyridine scaffold.

The mechanism of the CuAAC reaction is generally accepted to proceed through a series of steps involving copper(I) acetylide intermediates. nih.govnih.govacs.org The catalytic cycle is initiated by the reaction of the terminal alkyne with a copper(I) species to form a copper acetylide. This intermediate then reacts with the azide (B81097) in a stepwise manner, involving coordination of the azide to the copper center, followed by cyclization to form a six-membered copper-containing intermediate. Subsequent rearomatization and protonolysis release the triazole product and regenerate the copper(I) catalyst. wikipedia.orgacs.org

The use of ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can accelerate the reaction and protect the copper(I) catalyst from oxidation. sigmaaldrich.com The reaction is typically carried out in a variety of solvents, including water, and is tolerant of a wide range of functional groups, making it a highly versatile and robust transformation. organic-chemistry.orgsigmaaldrich.com

| Feature | Description | References |

|---|---|---|

| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | wikipedia.orgacs.org |

| Reactants | Terminal alkyne and an organic azide | nih.govwikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole | nih.govorganic-chemistry.org |

| Regioselectivity | High (exclusively 1,4-isomer) | nih.govorganic-chemistry.org |

| Reaction Conditions | Mild, often in aqueous media | organic-chemistry.orgsigmaaldrich.com |

Mechanistic Aspects of Cross-Coupling Reactions

The chloro-substituent on the pyridine ring of this compound provides a handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, including the Sonogashira, Suzuki-Miyaura, and Ullmann-type couplings, are fundamental transformations in modern organic synthesis.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgvedantu.comlibretexts.org The mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a palladium(0) complex is followed by transmetalation with a copper acetylide, which is generated in the copper cycle. Reductive elimination from the resulting palladium(II) intermediate yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.orgvedantu.comlibretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide, catalyzed by a palladium complex. nih.govnih.govmdpi.comacs.org The catalytic cycle typically involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoboron species in the presence of a base. Reductive elimination then affords the cross-coupled product and regenerates the palladium(0) catalyst. The coupling of 2-pyridyl nucleophiles in Suzuki-Miyaura reactions can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center and inhibit catalysis. nih.gov However, the use of specific ligands and reaction conditions can overcome this issue.

Ullmann-type couplings are copper-catalyzed reactions that form carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org The classic Ullmann reaction involves the homocoupling of two aryl halides to form a biaryl. Ullmann-type reactions also encompass the coupling of aryl halides with a variety of nucleophiles, such as alcohols, amines, and thiols. The mechanism of these reactions is believed to involve the formation of an organocopper intermediate, which then undergoes oxidative addition with a second equivalent of the aryl halide (in the case of homocoupling) or reacts with the nucleophile. nih.govorganic-chemistry.orgwikipedia.org Palladium catalysts have also been employed in Ullmann-type homocoupling reactions of halopyridines. researchgate.netresearchgate.net

| Reaction | Catalyst System | Coupling Partners | Bond Formed | References |

|---|---|---|---|---|

| Sonogashira | Palladium/Copper | Aryl/Vinyl Halide + Terminal Alkyne | C(sp)-C(sp²) | wikipedia.orgorganic-chemistry.orgvedantu.comlibretexts.org |

| Suzuki-Miyaura | Palladium | Aryl/Vinyl Halide + Organoboron Compound | C(sp²)-C(sp²) | nih.govnih.govmdpi.com |

| Ullmann-type | Copper (or Palladium) | Aryl Halide + Aryl Halide/Nucleophile | C(sp²)-C(sp²), C-O, C-N, C-S | nih.govresearchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org |

Pyridine Ring Reactivity and Substitution Mechanisms

The reactivity of the pyridine ring in this compound is dictated by the electron-deficient nature of the aromatic system, a consequence of the electronegative nitrogen atom. This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The presence of a good leaving group, the chlorine atom, at the C2 position, and the electronic influence of the prop-1-yn-1-yl group at the C6 position, further modulate this reactivity.

Detailed Mechanisms of Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for this compound. The reaction proceeds via a bimolecular addition-elimination mechanism.

The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (C2). This attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the complex. vaia.comjscimedcentral.comwikipedia.org This is a key distinction from nucleophilic substitution on benzene (B151609) rings, which is generally disfavored. The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comresearchgate.net

The rate of these SNAr reactions is influenced by the electron-withdrawing or donating nature of other substituents on the ring. researchgate.net In the case of this compound, the prop-1-yn-1-yl group at the C6 position exerts a modest electron-withdrawing effect, which can further enhance the electrophilicity of the C2 position and facilitate the nucleophilic attack.

| Step | Description | Key Features |

| 1. Nucleophilic Attack | A nucleophile attacks the C2 carbon, which is bonded to the chlorine atom. | This step is typically the rate-determining step. Aromaticity is temporarily lost. |

| 2. Formation of Meisenheimer Complex | A resonance-stabilized anionic intermediate is formed. | The negative charge is delocalized over the ring and onto the electronegative nitrogen atom, providing significant stabilization. |

| 3. Elimination of Leaving Group | The chloride ion is expelled from the complex. | Aromaticity of the pyridine ring is restored. |

Mechanistic Studies of Ring-Forming Reactions (e.g., Aza-Diels-Alder, Electrocyclization)

The pyridine ring and the appended propynyl group in this compound can participate in pericyclic reactions, leading to the formation of more complex fused-ring systems.

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings. wikipedia.org In these reactions, the pyridine ring or a part of its structure can act as the azadiene component. For instance, derivatives of 2-alkynylpyridines can undergo intramolecular Diels-Alder reactions. wur.nl Depending on the reaction partner, the pyridine moiety can function as either the diene or the dienophile. When reacting with a suitable dienophile, the pyridine ring itself can act as a diene. Conversely, the alkyne group can act as a dienophile, reacting with a diene. The reaction mechanism is typically concerted, proceeding through a cyclic transition state, although stepwise mechanisms can also occur, particularly when strong Lewis acids are present. wikipedia.orgrsc.org

Electrocyclization Reactions: Electrocyclization is a pericyclic reaction involving the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. wikipedia.orglibretexts.org The conjugated system in an analog of this compound could potentially undergo electrocyclization under thermal or photochemical conditions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. numberanalytics.com For a 4n+2 π-electron system, thermal reactions proceed in a disrotatory fashion, while photochemical reactions are conrotatory. For a 4n π-electron system, the stereochemical course is reversed. libretexts.orgnumberanalytics.com While specific studies on this compound are not prevalent, related heterocyclic systems are known to undergo such transformations to form fused bicyclic structures. numberanalytics.com

Kinetic and Thermodynamic Analysis of Reaction Control

In chemical transformations of substituted pyridines, the final product distribution can often be governed by either kinetic or thermodynamic control.

Under kinetic control , the major product is the one that is formed the fastest. This usually corresponds to the reaction pathway with the lowest activation energy. These conditions are typically achieved at lower reaction temperatures and shorter reaction times, where the reaction is essentially irreversible.

Under thermodynamic control , the reaction is allowed to reach equilibrium, and the major product is the most stable one, regardless of how fast it is formed. These conditions are typically favored by higher reaction temperatures and longer reaction times, allowing for the initial products to revert to reactants or interconvert to form the most stable species.

In the context of substitutions on the pyridine ring, for example, the metalation of pyridine can yield different isomers depending on the reaction conditions. acs.org A kinetic study of SNAr reactions of substituted methoxynitropyridines with various amines showed that the first step, the nucleophilic attack, is the rate-determining step. researchgate.net The Brønsted-type plots in this study were linear, providing insight into the transition state of the reaction. researchgate.net For this compound, the choice of nucleophile, solvent, and temperature can influence whether the reaction proceeds under kinetic or thermodynamic control, potentially leading to different substitution products if multiple reactive sites were available or if rearrangement of the initial product is possible.

| Control Type | Governing Factor | Typical Conditions | Product |

| Kinetic | Rate of reaction | Low temperature, short reaction time | Fastest-forming product |

| Thermodynamic | Product stability | High temperature, long reaction time | Most stable product |

Role of Intermediates and Transition States in Reaction Selectivity

The selectivity observed in reactions involving this compound is fundamentally determined by the relative stabilities of intermediates and transition states along the reaction coordinate.

In nucleophilic aromatic substitution , the regioselectivity for attack at the C2 position is a direct consequence of the stability of the Meisenheimer intermediate. jscimedcentral.comresearchgate.net The transition state leading to this intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen, which can accommodate the developing negative charge. vaia.comuoanbar.edu.iq The geometry and electronic structure of the transition state, which resembles the Meisenheimer complex according to the Hammond postulate, are crucial in determining the reaction rate and, therefore, the kinetic product.

In ring-forming reactions such as the aza-Diels-Alder reaction, the stereoselectivity (e.g., endo/exo selectivity) is determined by the relative energies of the corresponding transition states. Steric and electronic interactions within the transition state assembly dictate the preferred pathway. nih.gov

Similarly, in reactions that may proceed through different pathways, such as a ring-opening, halogenation, ring-closing sequence reported for other pyridines, the selectivity-determining step can change based on the reagents used. chemrxiv.orgnih.govchemrxiv.org Computational and experimental studies of such sequences have shown that the relative energies of transition states for different steps can explain the observed product distribution. chemrxiv.orgnih.gov For instance, a later, more product-like transition state would reflect the stability of the subsequent intermediate more closely.

Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. For a compound such as 2-chloro-6-(prop-1-yn-1-yl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

For the parent 2-chloropyridine (B119429), the aromatic protons typically appear in the range of δ 7.2-8.4 ppm in the ¹H NMR spectrum. The introduction of the prop-1-yn-1-yl group at the 6-position would influence the chemical shifts of the remaining pyridine (B92270) ring protons. The methyl protons of the propargyl group would be expected to produce a singlet at approximately δ 2.0 ppm.

In the ¹³C NMR spectrum of 2-chloropyridine, the carbon atoms of the pyridine ring resonate between δ 122-151 ppm. The prop-1-yn-1-yl substituent would introduce two additional signals for the alkyne carbons, typically in the range of δ 70-90 ppm, and a signal for the methyl carbon around δ 4 ppm.

To confirm the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (2-3 bonds) between protons and carbons. This would be instrumental in confirming the position of the prop-1-yn-1-yl group by showing a correlation between the methyl protons and the C6 carbon of the pyridine ring, as well as the alkyne carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which can help to determine the preferred conformation of the molecule in solution.

A study on related 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes utilized ¹H-¹H COSY and HSQC techniques for unambiguous structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.2 - 7.4 | 120 - 125 |

| H-4 | 7.6 - 7.8 | 138 - 142 |

| H-5 | 7.3 - 7.5 | 125 - 130 |

| CH₃ | ~2.1 | ~4.5 |

| C-2 | - | 150 - 153 |

| C-3 | - | 120 - 125 |

| C-4 | - | 138 - 142 |

| C-5 | - | 125 - 130 |

| C-6 | - | 145 - 148 |

| C≡C | - | 75 - 85 |

| C≡C | - | 85 - 95 |

Note: The data in this table is predicted based on the analysis of related compounds and general principles of NMR spectroscopy, as explicit experimental data for the title compound is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the key vibrational modes would include:

C-H stretching from the aromatic ring and the methyl group.

C=C and C=N stretching vibrations within the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region.

A characteristic C≡C stretching vibration for the alkyne group, which would appear as a weak to medium band in the region of 2100-2260 cm⁻¹.

The C-Cl stretching vibration, which is expected in the fingerprint region.

In a study of 2-chloro-6-methylpyridine, bands in the 1419-1458 cm⁻¹ range were attributed to CH deformation vibrations. Raman spectroscopy would be complementary to FT-IR, particularly for the symmetric vibrations of the pyridine ring and the C≡C triple bond.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of conjugation. The pyridine ring exhibits π → π* and n → π* transitions. The introduction of the prop-1-yn-1-yl substituent would likely cause a shift in the absorption maxima compared to 2-chloropyridine, reflecting the extension of the conjugated system. Typically, pyridine derivatives show strong absorptions in the 200-300 nm range.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound. For this compound (C₈H₆ClN), the expected monoisotopic mass is approximately 151.02 g/mol . Techniques like Electrospray Ionization (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to confirm this molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information, for instance, showing the loss of a methyl group or the chloropyridine moiety. A commercial supplier indicates the availability of LC-MS data for this compound.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. Studies on related pyridine derivatives have utilized X-ray diffraction to elucidate their crystal structures, revealing details about intermolecular interactions such as hydrogen bonding and π–π stacking.

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the computational and theoretical chemistry of This compound that adheres to the specific outline requested.

The required in-depth data from Density Functional Theory (DFT) and Ab Initio studies—including specific findings on geometry optimization, electronic structure, vibrational frequencies, reaction mechanisms, and theoretical reactivity for this exact compound—are not present in the public domain or published research.

Constructing an article based on the provided outline would necessitate data that is currently unavailable in scientific databases and literature. Information on related but structurally distinct molecules cannot be used as a substitute due to the strict requirement to focus solely on this compound. Therefore, the request cannot be fulfilled at this time.

Computational Chemistry and Theoretical Studies

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces between them.

A hypothetical Hirshfeld surface analysis of 2-Chloro-6-(prop-1-yn-1-yl)pyridine would involve mapping properties such as d_norm, d_i, and d_e onto the surface. The d_norm surface, for instance, would highlight regions of close contact between neighboring molecules. Red spots on this surface would indicate interactions that are shorter than the van der Waals radii, such as hydrogen bonds or other strong contacts.

The analysis would also generate a 2D fingerprint plot, which summarizes all the intermolecular contacts. This plot would quantify the percentage contribution of different types of interactions, such as H···H, C···H, N···H, and Cl···H contacts. For this compound, one would anticipate significant contributions from van der Waals forces (H···H contacts) and potentially weaker hydrogen bonds involving the nitrogen atom of the pyridine (B92270) ring or the chlorine atom. The propynyl (B12738560) group could also participate in C-H···π interactions.

A representative, though hypothetical, data table for the percentage contributions of intermolecular contacts from a Hirshfeld surface analysis is presented below to illustrate the type of data this analysis would yield.

| Intermolecular Contact | Contribution (%) |

| H···H | Data not available |

| C···H / H···C | Data not available |

| N···H / H···N | Data not available |

| Cl···H / H···Cl | Data not available |

| Other | Data not available |

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and stability. These descriptors are typically calculated using methods like Density Functional Theory (DFT).

For this compound, key quantum chemical descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

A hypothetical data table of quantum chemical descriptors for this compound is shown below to exemplify the expected output of such a study.

| Descriptor | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

Derivatization and Advanced Functionalization Strategies

Diversification through Transformations of the Propynyl (B12738560) Moiety

The propargyl group is a highly versatile functional handle that can participate in a variety of addition and cyclization reactions. These transformations are fundamental for building more complex molecular frameworks appended to the pyridine (B92270) core.

The terminal alkyne of 2-Chloro-6-(prop-1-yn-1-yl)pyridine is an ideal substrate for [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole derivatives. rsc.orgnih.gov The reaction proceeds under mild conditions, tolerates a broad range of functional groups, and consistently produces high yields. mdpi.com This methodology allows for the straightforward linkage of the 2-chloro-6-pyridyl core to various molecular fragments, including alkyl, aryl, and biologically relevant moieties, through a stable triazole linker. nih.gov

The resulting triazole-pyridine hybrids are of significant interest in medicinal chemistry, as the 1,2,3-triazole ring can act as a bioisostere for amide bonds and participate in hydrogen bonding and dipole interactions. nih.gov The reaction involves treating this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate.

| Azide Reactant | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 2-Chloro-6-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine | High |

| Phenyl Azide | CuI | THF | 2-Chloro-6-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | Excellent |

| 1-Azido-4-nitrobenzene | None (Thermal) | Water | 2-Chloro-6-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridine | Excellent rsc.org |

| 1,3-Diazidopropan-2-ol | Copper Phenylacetylide | CH₂Cl₂ | 1,3-bis((4-(2-chloropyridin-6-yl)-1H-1,2,3-triazol-1-yl)methyl)propan-2-ol | Good mdpi.com |

The carbon-carbon triple bond in the propynyl group is susceptible to a range of transition metal-catalyzed functionalizations beyond cycloadditions. mdpi.com These reactions enable the stereoselective synthesis of multi-substituted alkenes, which are valuable synthetic intermediates. scispace.com

Carbometallation: This process involves the addition of an organometallic reagent across the alkyne. For instance, palladium or nickel catalysts can facilitate the addition of organoboron (carboboration), organozinc, or organotin reagents, leading to the formation of vinylmetal species. These intermediates can be subsequently trapped with electrophiles to generate trisubstituted alkenes with high regio- and stereocontrol.

Hydrofunctionalization: This category includes the addition of an H-X bond across the alkyne.

Hydroarylation: In the presence of catalysts based on palladium, gold, or platinum, arenes can add across the triple bond to form substituted vinylpyridines. nih.gov This reaction extends the conjugation of the aromatic system.

Hydrosilylation/Hydroboration: The addition of silanes or boranes, typically catalyzed by platinum, rhodium, or iridium complexes, yields vinylsilanes or vinylboronates, respectively. These products are versatile building blocks for further cross-coupling reactions.

These functionalizations significantly broaden the synthetic utility of this compound, providing access to a variety of stereochemically defined olefinic derivatives. scispace.com

The combination of the pyridine nitrogen and the adjacent propynyl group provides a powerful template for constructing fused bicyclic and polycyclic heterocyclic systems through annulation reactions. rsc.org These fused systems are privileged scaffolds in many biologically active molecules.

Imidazo[1,2-a]pyridines: These structures can be synthesized from 2-aminopyridine (B139424) derivatives. While this compound itself is not the direct precursor, its derivatives are key. For example, nucleophilic substitution of the chloride with an amine, followed by N-alkylation with a propargyl group, yields an N-(prop-2-yn-1-yl)pyridin-2-amine intermediate. This intermediate can then undergo intramolecular cyclization, often catalyzed by transition metals, to form the imidazo[1,2-a]pyridine (B132010) core. researchgate.netnih.gov

Indolizines: The synthesis of indolizines can be achieved through a [3+2] annulation reaction. This often involves the reaction of a pyridinium (B92312) ylide with the alkyne. rsc.org Alternatively, intramolecular cyclization of appropriately substituted pyridine derivatives can also lead to the indolizine (B1195054) skeleton.

These annulation strategies transform the simple pyridine precursor into complex, rigid, and planar heterocyclic systems with diverse pharmacological potential.

Modification of the Chloro-Substituent at C-2

The chlorine atom at the C-2 position of the pyridine ring is a key site for functionalization. The electron-withdrawing nature of the ring nitrogen makes this position susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The C-2 position of the pyridine ring is electron-deficient, facilitating nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqyoutube.com The reaction proceeds through a high-energy anionic intermediate (Meisenheimer complex), which is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.compearson.com This allows the chloro group to be displaced by a variety of nucleophiles.

Common nucleophiles used in these reactions include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to form 2-alkoxy- and 2-aryloxypyridines.

N-Nucleophiles: Amines (primary and secondary) to produce 2-aminopyridine derivatives.

S-Nucleophiles: Thiolates to yield 2-thioether-substituted pyridines.

The reactivity in SNAr reactions can be enhanced by the presence of additional electron-withdrawing groups on the pyridine ring. researchgate.net This method offers a direct, metal-free pathway to introduce a range of heteroatom-based functional groups at the C-2 position. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloro position of the pyridine serves as an excellent electrophilic partner. nih.govmdpi.com These reactions offer broad scope and functional group tolerance under relatively mild conditions. acs.org

Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine (B119429) with an organoboron reagent (boronic acid or ester) to form a C-C bond. nih.govresearchgate.net It is widely used to synthesize biaryl and heteroaryl-aryl compounds. nih.govcore.ac.uk The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). scispace.com

Sonogashira Coupling: This reaction forms a C-C bond between the 2-chloropyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.org This reaction is particularly useful for synthesizing conjugated enyne systems and extending the carbon framework with another alkyne moiety. nih.govresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the 2-chloropyridine with an organozinc reagent. organic-chemistry.orgwikipedia.org It is known for its high reactivity and functional group tolerance. orgsyn.org The reaction is catalyzed by palladium or nickel complexes and allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | 2-Aryl/Vinyl-6-(prop-1-yn-1-yl)pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | 2-Alkynyl-6-(prop-1-yn-1-yl)pyridine |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | 2-Alkyl/Aryl-6-(prop-1-yn-1-yl)pyridine wikipedia.org |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl/Vinyl-6-(prop-1-yn-1-yl)pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/Ligand | 2-Amino-6-(prop-1-yn-1-yl)pyridine |

Selective Functionalization of the Pyridine Ring System

The pyridine ring in this compound possesses C-H bonds at the 3, 4, and 5-positions, each with a unique susceptibility to functionalization. The electron-withdrawing nature of the nitrogen atom, the chloro group at C-2, and the propynyl group at C-6 significantly influences the acidity and reactivity of these protons. beilstein-journals.org The selective activation of a specific C-H bond is a formidable challenge, often requiring carefully designed catalytic systems or directing groups to overcome inherent reactivity patterns.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds. nih.gov For pyridine derivatives, these reactions often rely on transition metal catalysis to achieve regioselectivity. The inherent electronic properties of the pyridine ring in this compound would typically favor functionalization at the C-4 position (para to the nitrogen) or C-3/C-5 positions, which are ortho to the directing groups.

Research in the broader field of pyridine C-H functionalization has demonstrated that the choice of catalyst and directing group is paramount in controlling the site of reaction. For instance, nickel-catalyzed C-H alkenylation of pyridines can be directed to the C-3 position by employing a bifunctional ligand that coordinates to both the nickel center and a Lewis acid complexed to the pyridine nitrogen. nih.gov This strategy effectively overrides the intrinsic electronic preference for functionalization at the C-2 or C-4 positions.

While specific studies on the C-H functionalization of this compound are not extensively documented, the principles derived from related systems provide a predictive framework. The chloro and propynyl substituents are expected to exert both steric and electronic effects. The linear geometry of the propynyl group may offer less steric hindrance compared to bulkier alkyl groups, potentially allowing for easier access to the C-5 position. Conversely, its electron-withdrawing nature could influence the acidity of the adjacent C-5 proton.

A hypothetical C-H functionalization reaction on this compound is presented in the table below, illustrating potential outcomes based on established methodologies for pyridine derivatization.

| Reaction Type | Catalyst/Reagent | Potential Product | Expected Regioselectivity |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | 2-Chloro-3-aryl-6-(prop-1-yn-1-yl)pyridine | C-3 functionalization |

| Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | 2-Chloro-4-alkenyl-6-(prop-1-yn-1-yl)pyridine | C-4 functionalization |

| Borylation | [Ir(cod)OMe]₂ / dtbpy | 2-Chloro-6-(prop-1-yn-1-yl)-4-(Bpin)pyridine | C-4 functionalization |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In the case of this compound, both the pyridine nitrogen and the chloro group can act as directing groups.

Studies on the lithiation of 2-chloropyridine have shown that the regioselectivity is highly dependent on the base and reaction conditions. The use of lithium diisopropylamide (LDA) typically results in deprotonation at the C-3 position, ortho to the chloro group. researchgate.net In contrast, a "superbase" mixture of n-butyllithium and lithium 2-(dimethylamino)ethoxide (LiDMAE) has been shown to induce an unusual regioselective lithiation at the C-6 position of 2-chloropyridine. researchgate.netnih.gov

For this compound, the C-6 position is already substituted. Therefore, metalation is expected to occur at one of the remaining C-H positions. The directing influence of the pyridine nitrogen would favor deprotonation at the C-2 or C-6 positions, while the chloro group directs to the C-3 position. The presence of the propynyl group at C-6 introduces an additional electronic factor. The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons, which may influence the acidity of the neighboring C-5 proton.

Given these competing directing effects, predicting the outcome of a DoM reaction on this compound is complex. It is plausible that a carefully chosen base could selectively deprotonate the C-3, C-4, or C-5 position. For instance, a bulky base might favor deprotonation at the less sterically hindered C-4 or C-5 positions.

The table below outlines potential regioselective metalation approaches for this compound and the subsequent functionalized products that could be obtained upon quenching with an electrophile.

| Metalating Agent | Proposed Intermediate | Electrophile (E+) | Potential Product |

|---|---|---|---|

| LDA / THF, -78 °C | 3-Lithio-2-chloro-6-(prop-1-yn-1-yl)pyridine | (CH₃)₃SiCl | 2-Chloro-6-(prop-1-yn-1-yl)-3-(trimethylsilyl)pyridine |

| TMPMgCl·LiCl | 4-Magnesio-2-chloro-6-(prop-1-yn-1-yl)pyridine | I₂ | 2-Chloro-4-iodo-6-(prop-1-yn-1-yl)pyridine |

| n-BuLi / TMEDA | 5-Lithio-2-chloro-6-(prop-1-yn-1-yl)pyridine | DMF | This compound-5-carbaldehyde |

Applications in Complex Molecule Synthesis and Chemical Transformations

2-Chloro-6-(prop-1-YN-1-YL)pyridine as a Versatile Synthetic Building Block

This compound is a bifunctional building block, offering two distinct reactive centers for chemical modification. The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. Concurrently, the terminal alkyne provides a rich platform for various transformations, including coupling reactions, cycloadditions, and hydroarylations. rsc.org This dual reactivity enables chemists to perform sequential or one-pot modifications to generate diverse and complex molecular structures.

The reactivity at each site can be selectively addressed under specific reaction conditions, providing precise control over the synthetic outcome. For instance, the chloro group can be displaced by amines, alcohols, or thiols, while the alkyne can participate in metal-catalyzed cross-coupling reactions such as the Sonogashira coupling.

| Functional Group | Potential Chemical Transformations |

| 2-Chloro Group | Nucleophilic Aromatic Substitution (with N, O, S-nucleophiles), Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |

| 6-(prop-1-yn-1-yl) Group | Sonogashira Coupling, "Click" Chemistry (Azide-Alkyne Cycloaddition), Hydrohalogenation masterorganicchemistry.com, Hydration, Reduction, Intramolecular Cyclization |

Synthesis of Advanced Nitrogen-Containing Heterocyclic Architectures

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov The structure of this compound is ideally suited for constructing more complex, fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant pharmacological interest.

A plausible synthetic pathway involves the initial conversion of the 2-chloro group to an amino group via nucleophilic substitution with an amine. The resulting N-substituted-6-(prop-1-yn-1-yl)pyridin-2-amine can then undergo an intramolecular cyclization. This cyclization can be promoted by various transition metal catalysts, leading to the formation of the fused imidazo[1,2-a]pyridine (B132010) ring system. This strategy demonstrates how the compound can be used to build intricate molecular architectures from a relatively simple starting material.

Role as a Precursor for Ligands in Catalysis

The 2,6-disubstituted pyridine framework is a privileged scaffold for designing chelating ligands used in transition-metal catalysis. beilstein-journals.orgmdpi.comd-nb.info These ligands are crucial for controlling the reactivity and selectivity of catalytic processes. This compound can be elaborated into sophisticated pincer-type or bidentate ligands.

For example, a synthetic route could involve:

Nucleophilic substitution of the chloride with a coordinating moiety, such as a pyrazole (B372694) or imidazole.

Oxidative functionalization of the alkyne's terminal methyl group, followed by hydrolysis to yield a carboxylic acid.

The resulting molecule, possessing a central pyridine ring flanked by two different coordinating arms (a nitrogen heterocycle and a carboxylate group), can act as a robust ligand for various metal ions like copper, nickel, or zinc. d-nb.info The synthesis of such ligands is integral to the development of new catalysts for a wide array of chemical reactions. rsc.org

Integration into Scaffold-Hopping and Fragment-Based Design in Chemical Synthesis

In modern drug discovery, scaffold hopping and fragment-based design are powerful strategies for identifying novel bioactive molecules. nih.govrsc.org

Fragment-Based Design: This approach begins with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govyoutube.com With a molecular weight of 151.59 g/mol , this compound is an ideal candidate for a fragment library. bldpharm.com Its two reactive handles allow for fragment "growing" or "linking," where the core fragment is elaborated to enhance binding affinity and develop a potent drug lead.

Scaffold Hopping: This technique involves replacing the central core of a known active compound with a different, isosteric scaffold to discover new intellectual property or improved properties. The pyridine ring is a common scaffold in medicinal chemistry. nih.gov this compound can serve as a starting point for synthesizing a library of pyridine-based compounds, offering a viable alternative to other heterocyclic cores in drug development programs.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 6-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide |

| Imidazo[1,2-a]pyridines |

| N-substituted-6-(prop-1-yn-1-yl)pyridin-2-amine |

| Pyridine |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Specific Transformations of 2-Chloro-6-(prop-1-YN-1-YL)pyridine

The reactivity of the chloro, pyridine (B92270), and alkyne functionalities in this compound makes it a prime candidate for a wide array of catalytic transformations. Future research will likely focus on developing highly selective and efficient catalytic systems to modify this scaffold. While much of the current research focuses on pyridine derivatives more broadly, these advancements provide a clear roadmap for future work on this specific compound.

One promising area is the use of novel catalytic systems for functionalizing the pyridine ring. For instance, the development of titanium silicalite (TS-1) catalysts in packed-bed microreactors for the N-oxidation of pyridine derivatives using hydrogen peroxide presents a green and efficient method. organic-chemistry.orgresearchgate.netthieme-connect.com This approach offers high yields and operational safety, making it suitable for scalable production of pyridine N-oxides, which are valuable synthetic intermediates. organic-chemistry.orgresearchgate.net Another avenue involves rhodium-catalyzed C-H activation, which has been used to synthesize pyridine-based boronic acid derivatives through strategies like diboration/6π-electrocyclization. researchgate.net Exploring similar transition-metal-catalyzed C-H functionalization reactions on the pyridine ring of the target compound could unlock new pathways to previously inaccessible derivatives.

The alkyne group is another key site for transformation. Research into catalytic systems for reactions such as cycloadditions, hydrations, and coupling reactions will continue to be a major focus. The development of catalysts that can selectively perform these transformations in the presence of the reactive chloro- and pyridine moieties will be crucial for expanding the synthetic utility of this compound.

| Catalytic System/Methodology | Transformation | Potential Application for this compound |

| Titanium Silicalite (TS-1)/H₂O₂ | N-Oxidation of Pyridine Ring | Synthesis of this compound N-oxide |

| Rh(III) Catalysis | C-H Activation/Functionalization | Direct introduction of new functional groups onto the pyridine ring |

| Aza-Diels-Alder Cycloaddition | Pyridine Synthesis | Access to highly substituted pyridine derivatives from alkyne precursors |

| Brønsted Acid Catalysis | Bohlmann-Rahtz Pyridine Synthesis | One-step synthesis of trisubstituted pyridines from ethynyl (B1212043) ketones |

Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

| AI/ML Application | Description | Relevance to this compound |

| Reactivity Prediction | ML models trained on large reaction datasets predict the outcome of chemical reactions. nih.gov | Predicts how the chloro, pyridine, and alkyne groups will react under various conditions. |

| Retrosynthesis Planning | AI algorithms design synthetic routes by working backward from a target molecule. acs.orgengineering.org.cn | Designs efficient multi-step syntheses for complex derivatives starting from the title compound. |

| Reaction Optimization | Algorithms suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize yield. | Fine-tunes synthetic procedures for transformations involving the compound, reducing waste. |

| Novel Reaction Discovery | AI can identify unprecedented reaction pathways and novel transformations. nih.gov | Proposes new ways to functionalize the compound, expanding its chemical space. |

Integration of Continuous Flow Chemistry and Automated Synthesis for Scalability

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and straightforward scalability. organic-chemistry.orgnih.govresearchgate.net For the synthesis and subsequent transformation of this compound, flow chemistry represents a significant area for future development.

Continuous flow reactors, particularly microreactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org This level of control is particularly beneficial for managing exothermic reactions or handling reactive intermediates. Studies on the synthesis of pyridine derivatives, such as the Bohlmann-Rahtz and Hantzsch syntheses, have demonstrated the successful implementation of microwave-assisted continuous flow processing. beilstein-journals.orgresearchgate.net These methods enable the rapid, one-step production of substituted pyridines in good yields. beilstein-journals.org Similarly, the N-oxidation of pyridines has been shown to be highly efficient in a continuous flow system, capable of operating for hundreds of hours without loss of catalyst activity. organic-chemistry.orgthieme-connect.com

The integration of flow chemistry with automated systems, including the use of AI for process optimization, is a powerful emerging trend. nih.govresearchgate.net Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.net This approach not only accelerates the research and development cycle but also provides a direct pathway to large-scale, cost-effective manufacturing of pyridine-based compounds. vcu.edu Adopting these technologies for this compound could streamline its production and facilitate the generation of extensive compound libraries for screening and discovery.

| Flow Chemistry Advantage | Description | Impact on this compound Synthesis |

| Enhanced Safety | Small reaction volumes and superior heat dissipation minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of reactions involving the potentially reactive alkyne and chloro groups. |

| Improved Scalability | Production is scaled by running the reactor for longer periods, avoiding the challenges of scaling up batch reactors. researchgate.net | Enables efficient production from lab-scale to industrial quantities. |

| Higher Efficiency & Yield | Precise control over reaction conditions often leads to cleaner reactions, higher yields, and shorter reaction times. thieme-connect.comvcu.edu | Increased production efficiency and purity of the final product and its derivatives. |

| Automation | Flow systems can be integrated with robotic platforms for automated, multi-step synthesis and optimization. researchgate.netresearchgate.net | Accelerated discovery and development of new molecules based on the compound's scaffold. |

Exploration of Asymmetric Synthetic Methodologies for Enantiomerically Pure Derivatives

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the life sciences and materials science. Developing asymmetric methodologies to introduce chirality into derivatives of this compound is a critical future research direction. The pyridine ring itself can be a target for creating stereocenters.

One established approach is the asymmetric hydrogenation of the pyridine ring or its activated forms, such as N-benzylpyridinium salts. dicp.ac.cn Iridium-catalyzed enantioselective hydrogenation has been successfully applied to 2-alkyl-substituted pyridines, yielding enantioenriched piperidines with high enantioselectivity. dicp.ac.cn Applying similar catalytic systems to derivatives of this compound could provide access to chiral piperidine (B6355638) structures. Another strategy involves the interrupted hydrogenation of pyridines to generate enantioenriched δ-lactams. researchgate.net

Conjugate addition reactions also offer a powerful tool for asymmetric synthesis. The use of homochiral lithium amides in conjugate additions to pyridyl-substituted acrylates has been shown to produce β-pyridyl-β-amino acid derivatives with excellent enantiomeric excess. st-andrews.ac.uk Furthermore, the development and application of chiral ligands, such as pyridine-oxazolines, are expanding the scope of asymmetric catalysis for a wide range of reactions. rsc.org These ligands have shown significant potential in various new and efficient asymmetric transformations. rsc.org Research into the asymmetric synthesis of 2-(2-pyridyl)aziridines from pyridineimines also highlights pathways to chiral building blocks. nih.gov Exploring these and other novel asymmetric methods will be key to unlocking the full potential of this compound in creating stereochemically complex and valuable molecules.

| Asymmetric Methodology | Description | Potential Chiral Derivatives from this compound |

| Catalytic Asymmetric Hydrogenation | Reduction of the pyridine ring or a C=C/C=N bond using a chiral catalyst to create stereocenters. dicp.ac.cn | Enantiomerically pure piperidines and other reduced pyridine derivatives. |

| Chiral Auxiliary-Mediated Reactions | A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. | A wide range of optically active derivatives, depending on the reaction. |

| Asymmetric Conjugate Addition | A chiral nucleophile or catalyst is used to add to an α,β-unsaturated system attached to the pyridine ring. st-andrews.ac.uk | Chiral β-amino acids or other functionalized side chains. |

| Asymmetric Aziridination | The addition of a nitrene source to a double bond using a chiral catalyst or substrate control. nih.gov | Chiral aziridine (B145994) derivatives, which are versatile synthetic intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.